2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide
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Overview
Description
2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide is a complex organic compound that features both indole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the indole and triazole intermediates separately, followed by their coupling.
Indole Intermediate Synthesis: The indole intermediate can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Triazole Intermediate Synthesis: The triazole intermediate can be prepared by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under reflux conditions.
Coupling Reaction: The final step involves coupling the indole and triazole intermediates using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the indole ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-1H-indol-1-yl)-N-(3-pyridylpropyl)acetamide: Similar structure but lacks the triazole ring.
2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolylpropyl)acetamide: Similar structure but with a different triazole substitution pattern.
Uniqueness
The uniqueness of 2-(4-chloro-1H-indol-1-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide lies in its combined indole and triazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C19H18ClN5O |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C19H18ClN5O/c20-15-5-3-6-16-14(15)9-12-24(16)13-19(26)21-10-4-8-18-23-22-17-7-1-2-11-25(17)18/h1-3,5-7,9,11-12H,4,8,10,13H2,(H,21,26) |
InChI Key |
ARBWMVUHWHEUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCNC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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